(3S,4S)-Tofacitinib-d3

LC-MS/MS Bioanalysis Method Validation

(3S,4S)-Tofacitinib-d3 is a stable isotope-labeled analogue of the JAK3 inhibitor Tofacitinib, specifically incorporating three deuterium atoms (d3) into the less active (3S,4S) S-enantiomer of the parent drug. With a molecular formula of C₁₆H₁₇D₃N₆O and a molecular weight of 315.39, this compound serves exclusively as an analytical internal standard, not as a therapeutic agent, and is supplied at a typical purity of 95% or higher for precise quantification in mass spectrometry-based assays.

Molecular Formula C₁₆H₁₇D₃N₆O
Molecular Weight 315.39
Cat. No. B1153622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Tofacitinib-d3
Synonyms(3S,4S)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile;  2-Isocyano-1-((3S,4S)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Molecular FormulaC₁₆H₁₇D₃N₆O
Molecular Weight315.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Tofacitinib-d3: A Specialized Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


(3S,4S)-Tofacitinib-d3 is a stable isotope-labeled analogue of the JAK3 inhibitor Tofacitinib, specifically incorporating three deuterium atoms (d3) into the less active (3S,4S) S-enantiomer of the parent drug [1]. With a molecular formula of C₁₆H₁₇D₃N₆O and a molecular weight of 315.39, this compound serves exclusively as an analytical internal standard, not as a therapeutic agent, and is supplied at a typical purity of 95% or higher for precise quantification in mass spectrometry-based assays .

Critical Rationale for Procuring (3S,4S)-Tofacitinib-d3 Over Alternative Standards


In quantitative bioanalysis, the choice of an internal standard (IS) directly impacts assay accuracy and reproducibility. Substituting (3S,4S)-Tofacitinib-d3 with a different Tofacitinib analogue—such as an unlabeled compound, a (3R,4S) diastereomer, or a non-deuterated stereoisomer—can introduce significant analytical error. The unique combination of a 3.02 Da mass shift (from d3-labeling) and a distinct stereochemical identity ensures that this specific IS co-elutes with its intended non-deuterated (3S,4S) analyte, thereby compensating for matrix effects and ionization variability with maximum fidelity. Alternatives lacking either the precise isotopic signature or the correct stereochemistry cannot guarantee equivalent performance in validated LC-MS/MS methods . This is especially critical when the analyte is a minor, less active enantiomer where precise quantification is key to understanding pharmacokinetic profiles or metabolic fate.

Technical Comparison: (3S,4S)-Tofacitinib-d3 vs. Key Analytical Standards


Isotopic Purity and Mass Shift: (3S,4S)-Tofacitinib-d3 vs. (3S,4S)-Tofacitinib

(3S,4S)-Tofacitinib-d3 provides a definitive +3.02 Da mass shift relative to its unlabeled counterpart (m/z 315.39 vs. 312.37 for the free base), enabling distinct detection in mass spectrometry without spectral overlap [1]. The unlabeled (3S,4S)-Tofacitinib, while chemically identical, lacks this mass difference, making it unsuitable as an internal standard for its own quantification.

LC-MS/MS Bioanalysis Method Validation

Stereochemical Specificity: (3S,4S)-d3 vs. (3R,4S)-d3 Diastereomer

(3S,4S)-Tofacitinib-d3 is the deuterated form of the specific (3S,4S) S-enantiomer, not the (3R,4S) diastereomer. While both are available as d3-labeled standards, they have different chromatographic retention times due to their distinct 3D structures [1]. Using the incorrect diastereomer as an IS would lead to inaccurate quantification if it does not co-elute precisely with the (3S,4S) analyte.

Chiral Separation Stereoisomer Quantification Enantiomeric Purity

Chemical Stability: (3S,4S)-Tofacitinib-d3 vs. 13C/15N Labeled Standards

Deuterium-labeled standards like (3S,4S)-Tofacitinib-d3 generally exhibit chemical stability comparable to their non-deuterated counterparts, with a recommended storage condition of 2-8°C [1]. In contrast, 13C or 15N labeled standards offer a similar mass shift but are considered more stable against hydrogen-deuterium exchange, a phenomenon that can affect d3-labeled compounds under certain harsh pH or temperature conditions. The choice between d3 and 13C/15N standards often represents a balance between cost and the rigorous demands of a specific analytical method.

Sample Storage Stability Analytical Workflow

Functional Purity: (3S,4S)-Tofacitinib-d3 vs. Non-Deuterated (3S,4S)-Tofacitinib

(3S,4S)-Tofacitinib-d3 is supplied as a high-purity analytical standard, typically at >98% purity for the citrate salt form and ≥95% for the free base, making it suitable for use as a reference standard in impurity profiling and method validation . The non-deuterated (3S,4S)-Tofacitinib may be supplied as a research-grade compound with potentially lower or less rigorously characterized purity.

Analytical Standard Purity Impurity Profiling

Regulatory Context: Position of (3S,4S)-Tofacitinib-d3 in the Patent Landscape

While deuterated analogues like SD-900 were pursued for therapeutic purposes (e.g., U.S. Patent No. 8,299,084), (3S,4S)-Tofacitinib-d3 is not a therapeutic candidate [1]. Its primary value is as an analytical tool, which places it outside the realm of therapeutic patents and squarely within the domain of generic drug development. It is used by analytical laboratories developing methods for Abbreviated New Drug Applications (ANDAs) and quality control of Tofacitinib APIs, where precise quantification of the parent drug and its related substances is a regulatory requirement [2].

Intellectual Property Generics ANDAs

Optimal Deployment Scenarios for (3S,4S)-Tofacitinib-d3 in Analytical and R&D Settings


Quantification of the (3S,4S) Enantiomer in Pharmacokinetic and Metabolism Studies

The most direct and validated application of (3S,4S)-Tofacitinib-d3 is as an internal standard for the LC-MS/MS quantification of the non-deuterated (3S,4S)-Tofacitinib enantiomer in biological matrices (e.g., plasma, urine, tissue homogenates) . This is essential for studies investigating the stereoselective pharmacokinetics, metabolism, and excretion of Tofacitinib, as the (3S,4S) form is a known, less active impurity/metabolite whose levels must be accurately tracked in both preclinical and clinical investigations .

Method Development and Validation for Generic Tofacitinib ANDA Filings

Analytical laboratories developing validated LC-MS/MS methods for Abbreviated New Drug Applications (ANDAs) require a high-purity, stable isotope-labeled internal standard to meet regulatory guidelines from agencies like the FDA and EMA . (3S,4S)-Tofacitinib-d3, supplied with comprehensive characterization data, is specifically designed for this purpose, enabling accurate and precise quantification of the (3S,4S) isomer as a potential impurity in Tofacitinib drug substance and drug product .

Stable Isotope Dilution Assays for Metabolic Pathway Elucidation

In more advanced research settings, (3S,4S)-Tofacitinib-d3 can be employed in stable isotope dilution assays to trace the metabolic fate of the (3S,4S) enantiomer . By spiking a known quantity of the deuterated standard into a biological sample, researchers can use MS to distinguish and quantify the unlabeled metabolite from endogenous interferences, thereby mapping its specific biotransformation pathways with high confidence.

Quality Control (QC) and Reference Standard for Chiral Purity Analysis

The compound serves as a reference standard in analytical methods designed to determine the chiral purity of Tofacitinib drug substance . Its defined stereochemistry and isotopic purity allow it to be used as a marker to identify and quantify the (3S,4S) stereoisomer in batches of the active pharmaceutical ingredient (API), ensuring that levels of this less active enantiomer are within specified limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-Tofacitinib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.